

The Sensory Profile of Octyl Butyrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Octyl butyrate

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An In-depth Examination of the Odor and Flavor Characteristics of a Key Fruity Ester for Sensory Studies

For researchers, scientists, and drug development professionals venturing into the realm of sensory analysis, understanding the nuanced profiles of aroma and flavor compounds is paramount. **Octyl butyrate**, a straight-chain fatty acid ester, serves as a significant component in the palettes of the flavor and fragrance industries. This technical guide provides a comprehensive overview of the odor and flavor profile of **octyl butyrate**, complete with quantitative data, detailed experimental protocols for sensory evaluation, and an exploration of the underlying biochemical signaling pathways of its perception.

Odor and Flavor Profile of Octyl Butyrate

Octyl butyrate is generally recognized for its characteristic fruity aroma and taste. Its sensory profile is complex, often described with a combination of notes. It is widely utilized in the fragrance and flavor industries to impart fresh and fruity characteristics to a variety of products. [\[1\]](#)

The odor of **octyl butyrate** is most commonly characterized as fruity, green, and waxy. Additional descriptors often include sweet, melon-like, and slightly herbaceous. Some evaluations also note subtle creamy, earthy, and oily undertones. The flavor profile mirrors the aroma, with a dominant sweet, melon-like taste. At a concentration of 20 ppm in a suitable solvent, its taste characteristics are described as waxy, fruity, and green with a sweet, creamy nuance. [\[2\]](#)

Quantitative Sensory Data

Precise sensory data is crucial for reproducible research. The following table summarizes the available quantitative data for the sensory thresholds of **octyl butyrate**. It is important to note that threshold values can vary based on the medium (air, water, etc.), the purity of the compound, and the specific methodology and sensory panel employed.

Parameter	Value	Medium/Context	Methodology
Taste Characteristic Concentration	20 ppm	Not specified	Sensory panel evaluation
Detection Threshold (Pollinator Attraction)	8.2 ppm	Air	Behavioral response of pollinators

Note: The detection threshold of 8.2 ppm is derived from a study on pollinator attraction and may not directly correlate to human sensory thresholds determined under controlled laboratory conditions.

Experimental Protocols for Sensory Evaluation

To ensure the generation of reliable and comparable sensory data for **octyl butyrate**, standardized experimental protocols are essential. The following sections outline methodologies for determining sensory thresholds and for characterizing the aroma profile using Gas Chromatography-Olfactometry (GC-O).

Determination of Sensory Thresholds

The determination of odor and taste thresholds should be conducted in a controlled environment with a trained sensory panel.

3.1.1. Odor Threshold Determination (Adapted from ASTM E679)

The American Society for Testing and Materials (ASTM) standard E679 provides a framework for determining odor thresholds using a forced-choice ascending concentration series method.

- Panelist Selection and Training: A panel of at least 8-10 individuals should be screened for their olfactory acuity and ability to consistently detect and describe odors. Panelists should

be trained with a range of standard odorants to familiarize them with the testing procedure and intensity scales.

- **Sample Preparation:** A stock solution of **octyl butyrate** is prepared in a suitable odorless solvent (e.g., diethyl ether, propylene glycol, or deodorized mineral oil). A series of dilutions in ascending order of concentration is then prepared. The concentration steps should be logarithmic (e.g., a factor of 2 or 3). Samples are presented in olfactometers or sniff bottles.
- **Procedure:** A three-alternative forced-choice (3-AFC) method is commonly used. For each concentration level, three samples are presented to the panelist: two blanks (solvent only) and one containing the odorant. The panelist is asked to identify the odorous sample. The presentation of the odorant-containing sample is randomized across the three positions. The concentration is increased until the panelist correctly identifies the odorant in two consecutive presentations.
- **Data Analysis:** The individual threshold is calculated as the geometric mean of the last concentration at which the odor was not correctly identified and the first concentration at which it was correctly identified. The group threshold is the geometric mean of the individual thresholds.

3.1.2. Taste Threshold Determination (Adapted from ISO 5495)

The International Organization for Standardization (ISO) 5495 standard outlines a paired comparison test method that can be adapted for taste threshold determination.

- **Panelist Selection and Training:** Similar to odor threshold testing, panelists should be selected based on their taste sensitivity and trained to recognize and rate the intensity of different tastes.
- **Sample Preparation:** A stock solution of **octyl butyrate** is prepared in a tasteless medium, such as deionized water or a specific food-grade solvent, depending on the research application. A series of ascending dilutions is prepared.
- **Procedure:** A paired comparison test is employed. At each concentration level, the panelist is presented with two samples: one blank (the medium alone) and one containing **octyl butyrate**. The panelist's task is to identify the sample with the taste. The order of

presentation is randomized. The concentration is increased until the panelist can reliably distinguish the **octyl butyrate** sample from the blank.

- **Data Analysis:** The individual threshold is determined as the lowest concentration at which the panelist correctly identifies the sample. The group threshold is calculated from the individual thresholds, often using statistical methods to determine the concentration at which a significant portion of the panel can detect the taste.

Aroma Profile Characterization using Gas Chromatography-Olfactometry (GC-O)

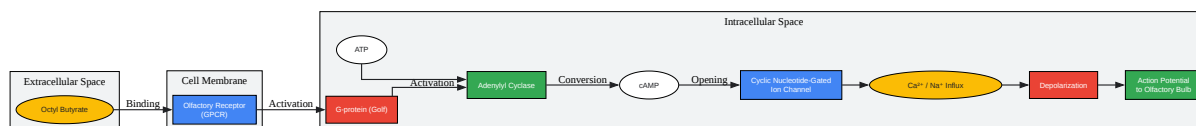
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

- **Instrumentation:** A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained assessor to smell the effluent as compounds elute. The column effluent is typically split between a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the sniffing port.
- **Sample Preparation:** A solution of **octyl butyrate** in a volatile solvent is prepared. For complex matrices, a headspace or solvent extraction technique may be employed to isolate the volatile compounds.
- **Procedure:** The sample is injected into the GC. As the separated compounds elute from the column, a trained panelist sniffs the effluent from the sniffing port and provides a description of the perceived odor and its intensity over time. The intensity can be rated on a scale (e.g., a 10-point scale from no odor to very strong).
- **Data Analysis:** The olfactogram, a plot of odor intensity versus retention time, is generated. By comparing the retention times of the odor events with the peaks from the chemical detector, the odor-active compounds can be identified. This technique allows for the detailed characterization of the different aromatic nuances of **octyl butyrate**.

Biochemical Signaling Pathway of Octyl Butyrate Perception

The perception of fruity esters like **octyl butyrate** is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The following diagram illustrates the generally accepted signaling pathway for odorant perception, which is applicable to fruity esters such as **octyl butyrate**.



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Caption: Olfactory signaling pathway for fruity esters.

Explanation of the Signaling Pathway:

- **Binding:** An **octyl butyrate** molecule binds to a specific olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.
- **G-protein Activation:** This binding event causes a conformational change in the OR, which in turn activates an associated G-protein, commonly the Golf subtype in olfactory neurons.
- **Adenylyl Cyclase Activation:** The activated G-protein stimulates the enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), a secondary messenger.

- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.
- **Cation Influx:** The opening of these channels allows for an influx of positively charged ions, primarily calcium (Ca^{2+}) and sodium (Na^{+}), into the neuron.
- **Depolarization:** The influx of positive ions leads to the depolarization of the neuron's membrane potential.
- **Action Potential Generation:** If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal). This signal is then transmitted along the neuron's axon to the olfactory bulb in the brain, where it is processed and interpreted as a specific odor.

Regulatory Status

Octyl butyrate is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA number 2807). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **octyl butyrate** and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.

Conclusion

Octyl butyrate presents a multifaceted sensory profile that is of significant interest to researchers in sensory science and product development. A thorough understanding of its odor and flavor characteristics, supported by robust quantitative data and standardized experimental protocols, is essential for its effective application. Furthermore, knowledge of the underlying biochemical mechanisms of its perception provides a deeper insight into the complex world of chemosensation. This guide serves as a foundational resource for professionals seeking to explore and utilize the distinct sensory properties of **octyl butyrate** in their research and development endeavors.

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